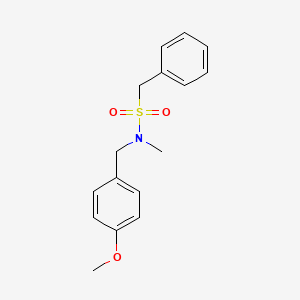![molecular formula C19H13N3O4 B11109394 2-[(naphthalen-1-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione CAS No. 313968-03-5](/img/structure/B11109394.png)
2-[(naphthalen-1-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Naphthalen-1-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant potential in various scientific fields. This compound features a naphthalene ring attached to an isoindole structure, which is further substituted with a nitro group. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(naphthalen-1-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of naphthylamine with a suitable aldehyde to form a Schiff base, which is then cyclized with a nitro-substituted phthalic anhydride under controlled conditions . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-1-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(Naphthalen-1-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[(naphthalen-1-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and the aromatic rings play a crucial role in these interactions, allowing the compound to form stable complexes with its targets .
Comparison with Similar Compounds
Similar Compounds
2-[(1-Naphthylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione: A closely related compound with similar structural features and reactivity.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another compound with a naphthalene ring and similar functional groups.
Uniqueness
The uniqueness of 2-[(naphthalen-1-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione lies in its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and form stable complexes with molecular targets makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
313968-03-5 |
|---|---|
Molecular Formula |
C19H13N3O4 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-[(naphthalen-1-ylamino)methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C19H13N3O4/c23-18-15-9-8-13(22(25)26)10-16(15)19(24)21(18)11-20-17-7-3-5-12-4-1-2-6-14(12)17/h1-10,20H,11H2 |
InChI Key |
RGOSFSXZFXCKPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate](/img/structure/B11109313.png)
![Butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11109319.png)
![N-(2-Methoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11109321.png)
![N-(3,4-dimethylphenyl)-4-methyl-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B11109330.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109334.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B11109352.png)
![(2Z,5Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(3,5-dibromo-2,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11109358.png)

![3-[(2E)-2-(2-phenylhydrazinylidene)-2,3-dihydro-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11109374.png)


![1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11109385.png)
![(2E)-3-(2-fluorophenyl)-N-(2-methoxyethyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11109391.png)
![2-[4-(4-Bromophenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol](/img/structure/B11109392.png)
